9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine
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Overview
Description
9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine is a synthetic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a cyclopropyl group and a fluorophenylmethyl group attached to the purine nucleus, which may confer unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Purine Nucleus: The purine nucleus can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.
Attachment of the Fluorophenylmethyl Group: This step involves the use of a fluorophenylmethyl halide (e.g., 2-fluorobenzyl chloride) in a nucleophilic substitution reaction with the purine nucleus.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenylmethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives, potentially including carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
9-cyclopropyl-9H-purin-6-amine: Lacks the fluorophenylmethyl group, which may result in different biological activity.
N-[(2-fluorophenyl)methyl]-9H-purin-6-amine: Lacks the cyclopropyl group, potentially altering its chemical reactivity and biological properties.
Uniqueness
The presence of both the cyclopropyl and fluorophenylmethyl groups in 9-cyclopropyl-N-[(2-fluorophenyl)methyl]-9H-purin-6-amine makes it unique compared to its analogs. These groups may confer enhanced stability, specificity, and potency in its interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
9-cyclopropyl-N-[(2-fluorophenyl)methyl]purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5/c16-12-4-2-1-3-10(12)7-17-14-13-15(19-8-18-14)21(9-20-13)11-5-6-11/h1-4,8-9,11H,5-7H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTYQVNXTJHGOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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